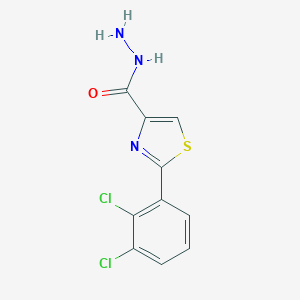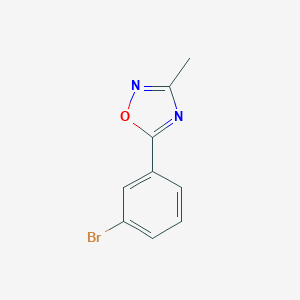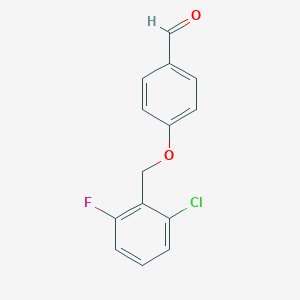
2-Chloro-2-(diethoxymethyl)-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(diethoxymethyl)-3-methyloxirane, also known as CDEMO, is a chemical compound that belongs to the class of epoxides. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is based on its ability to form covalent bonds with amino and thiol groups in proteins and nucleic acids. This crosslinking results in the modification of the structure and function of these biomolecules, leading to changes in their activity and stability. The mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is highly dependent on the concentration and reaction conditions used.
Biochemical and Physiological Effects
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance the activity and stability of enzymes, as well as improve the specificity and sensitivity of nucleic acid hybridization assays. 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has also been shown to have antimicrobial activity against a variety of bacteria and fungi. However, the exact mechanism of these effects is not fully understood.
Advantages and Limitations for Lab Experiments
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has several advantages for lab experiments, including its high purity, stability, and ease of use. It is also relatively inexpensive compared to other crosslinking agents. However, 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has some limitations, including its potential toxicity and the need for careful handling and storage. It is also sensitive to pH and temperature, which can affect its activity and stability.
Future Directions
There are several future directions for the use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in scientific research. One area of interest is the development of new methods for the modification of proteins and nucleic acids using 2-Chloro-2-(diethoxymethyl)-3-methyloxirane. Another area of interest is the investigation of the mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane and the development of new applications for this compound. Additionally, the potential use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in drug discovery and development is an area of active research.
Conclusion
In conclusion, 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is a highly versatile and useful compound in scientific research. Its unique properties make it an ideal crosslinking agent for the modification of proteins and nucleic acids. The synthesis method of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is simple, efficient, and yields a high purity product. While 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has several advantages for lab experiments, it also has some limitations that need to be carefully considered. There are several future directions for the use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in scientific research, and its potential applications are vast and exciting.
Synthesis Methods
2-Chloro-2-(diethoxymethyl)-3-methyloxirane can be synthesized by the reaction of 3-methyl-2-butanone with paraformaldehyde and hydrochloric acid in the presence of ethanol. The resulting product is then treated with sodium ethoxide to obtain 2-Chloro-2-(diethoxymethyl)-3-methyloxirane. This synthesis method is simple, efficient, and yields a high purity product.
Scientific Research Applications
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has been extensively used in scientific research as a crosslinking agent for the modification of proteins and nucleic acids. It has been shown to enhance the stability and activity of enzymes, as well as improve the specificity and sensitivity of nucleic acid hybridization assays. 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is also used as a reagent for the synthesis of various organic compounds and as a solvent for the extraction of natural products.
properties
CAS RN |
175983-09-2 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
2-chloro-2-(diethoxymethyl)-3-methyloxirane |
InChI |
InChI=1S/C8H15ClO3/c1-4-10-7(11-5-2)8(9)6(3)12-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
MDEXGNZWLYQJBP-UHFFFAOYSA-N |
SMILES |
CCOC(C1(C(O1)C)Cl)OCC |
Canonical SMILES |
CCOC(C1(C(O1)C)Cl)OCC |
synonyms |
Oxirane, 2-chloro-2-(diethoxymethyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



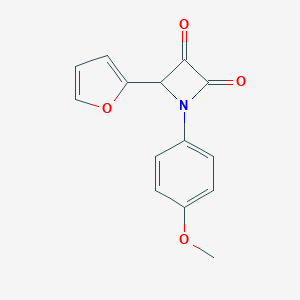
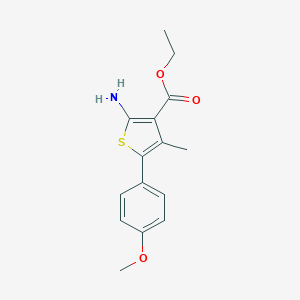
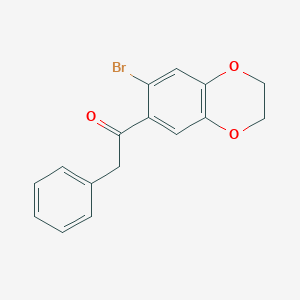
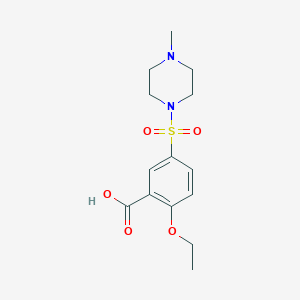
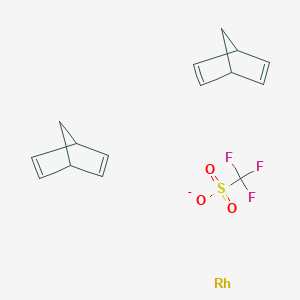

![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)
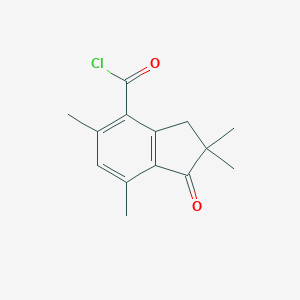

![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)
